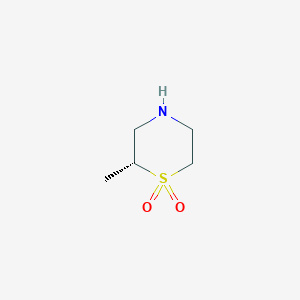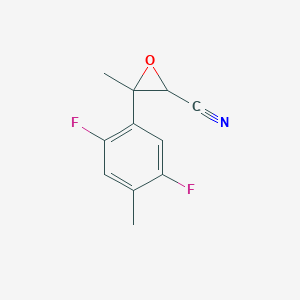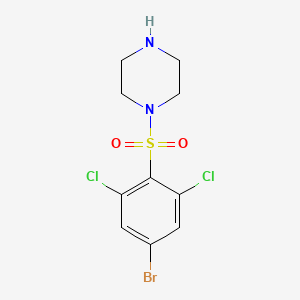
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring. This compound is notable for its unique structure, which includes a chlorine atom at the 3-position, a cyclobutyl group at the 5-position, and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a cyclobutyl-substituted nitrile with a chlorinated acyl chloride in the presence of a base can lead to the formation of the desired oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom at the 3-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in drug design or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound shares a similar cyclobutyl group but differs in the heterocyclic ring structure.
4-Oxazolecarboxylic acid: This compound has a similar oxazole ring but lacks the chlorine and cyclobutyl groups.
Uniqueness
3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom and the cyclobutyl group distinguishes it from other oxazole derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
3-chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c9-7-5(8(11)12)6(13-10-7)4-2-1-3-4/h4H,1-3H2,(H,11,12) |
InChI Key |
ZWKPDHQDEMHALW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(C(=NO2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)
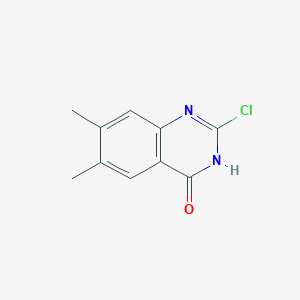

![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)

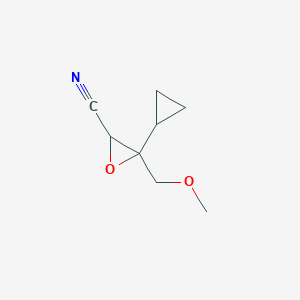
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)

